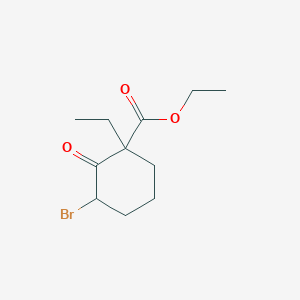

Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate

Description

Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate is a bicyclic ester featuring a cyclohexane ring substituted with a bromo group at position 3, an ethyl group at position 1, and a ketone (oxo) group at position 2. The ethyl ester moiety at position 1 enhances its lipophilicity, making it useful in synthetic organic chemistry as a precursor for nucleophilic substitution or elimination reactions.

Properties

CAS No. |

89816-94-4 |

|---|---|

Molecular Formula |

C11H17BrO3 |

Molecular Weight |

277.15 g/mol |

IUPAC Name |

ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H17BrO3/c1-3-11(10(14)15-4-2)7-5-6-8(12)9(11)13/h8H,3-7H2,1-2H3 |

InChI Key |

DDGXHULAWSRWOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC(C1=O)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate can be synthesized through a multi-step process involving the bromination of a cyclohexanone derivative followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted cyclohexanecarboxylates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Structural and Reactivity Differences

- Cyclohexene derivatives (e.g., ) exhibit unsaturation, enabling Diels-Alder or electrophilic addition reactions, which are less feasible in saturated cyclohexane systems.

Substituent Effects :

- The bromo group in the target compound and its cyclopentane analogue () facilitates nucleophilic substitutions (e.g., SN2), whereas carboxamide derivatives () are more suited for coupling reactions.

- The 3-oxobutyl substituent in () introduces a ketone side chain, enabling aldol condensations or reductions, unlike the bromo-ethyl-oxo combination in the target compound.

Physical and Chemical Properties

- Boiling Points : The cyclopentane derivative () has a predicted boiling point of 277.7°C, whereas cyclohexane derivatives (e.g., ) are typically liquids due to higher molecular flexibility.

- Solubility : The ethyl ester group enhances solubility in organic solvents (e.g., CH₂Cl₂, ether), as seen in and (). Bromo substituents may slightly reduce solubility compared to methyl or oxo-butyl groups.

- Stability : Cyclohexene derivatives () are prone to oxidation, while saturated systems (target compound, ) are more thermally stable.

Biological Activity

Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate (CAS Number: 89816-94-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇BrO₃ |

| Molecular Weight | 277.155 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| LogP | 2.462 |

| Flash Point | Not available |

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that influence cell behavior.

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, suggesting that this compound may also exhibit similar properties.

Oxidation Reactions

A study highlighted the oxidation of related compounds using dimethyl sulfoxide (DMSO), which led to the formation of dione derivatives. The mechanism involved dehydrogenation processes that could relate to the biological activity of ethyl 3-bromo derivatives . This suggests that structural modifications can lead to varied biological outcomes.

Organocatalytic Reactions

Research on enantioselective organocatalytic Michael reactions involving similar compounds demonstrated high enantioselectivity and yield. These reactions are essential for synthesizing biologically active compounds, indicating that this compound could serve as a valuable intermediate in drug development .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicated that modifications at the bromine position significantly affect the compound's biological properties. For instance, variations in substituents led to different levels of enzyme inhibition and receptor binding affinities . This emphasizes the importance of structural considerations in predicting biological activity.

Biological Testing and Applications

Preliminary biological testing has suggested that this compound exhibits moderate antimicrobial activity against certain bacterial strains. Further studies are required to elucidate its full pharmacological profile and potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A multi-step synthesis is typically employed, starting with functionalization of the cyclohexane ring. For example, bromination at the 3-position can be achieved via radical or electrophilic substitution, with temperature control (0–25°C) to minimize side reactions like over-bromination . Ethyl ester introduction may involve nucleophilic acyl substitution using ethyl chloroformate under anhydrous conditions. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., DMAP for esterification) . Purity is enhanced via recrystallization in ethanol/water mixtures .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: The ethyl ester group appears as a quartet (δ ~4.2 ppm, CH₂) and triplet (δ ~1.3 ppm, CH₃). The cyclohexane ring protons show complex splitting due to chair conformations, while the brominated carbon’s deshielding shifts adjacent protons upfield .

- ¹³C NMR: The carbonyl carbon (C=O) resonates at δ ~170 ppm. The brominated carbon (C-Br) appears at δ ~35–45 ppm .

- IR: Strong C=O stretch at ~1720 cm⁻¹ (ester) and C=O (ketone) at ~1700 cm⁻¹ .

- MS: Molecular ion peak [M+] matches the molecular weight (e.g., 291.15 g/mol for C₁₁H₁₅BrO₃), with fragments corresponding to loss of ethyl (m/z 263) or Br (m/z 212) .

Advanced: What computational methods (DFT, molecular docking) are suitable to analyze the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model the molecule’s geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites (e.g., Br as a leaving group) and stabilizes transition states for substitution reactions .

- Molecular Docking: Autodock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes). Parameterize the bromine atom’s van der Waals radius and partial charges to improve binding affinity predictions .

Advanced: How does the steric and electronic influence of the 3-bromo and 1-ethyl groups affect the compound’s reactivity in ring-opening or cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 1-ethyl group creates torsional strain in the cyclohexane ring, favoring axial-equatorial equilibria that influence nucleophilic attack angles. Bromine’s bulkiness at C3 may hinder SN2 mechanisms but promote elimination under basic conditions .

- Electronic Effects: The electron-withdrawing bromine increases electrophilicity at C2 (adjacent to the ketone), facilitating nucleophilic additions (e.g., Grignard reagents). Conversely, the ethyl ester’s electron-donating effect stabilizes the carbonyl .

Basic: What crystallographic techniques (X-ray diffraction) are used to resolve the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXT for structure solution and SHELXL for refinement .

- Key Parameters: The bromine atom’s high electron density aids phase determination. Torsion angles between the ethyl ester and cyclohexane ring confirm conformational stability (e.g., chair vs. boat) .

Advanced: How can kinetic studies elucidate the mechanism of bromine substitution in this compound?

Methodological Answer:

- Rate Determination: Monitor Br⁻ release via ion chromatography or conductometric titration under varying conditions (pH, solvent polarity). A first-order dependence on [substrate] suggests SN1, while second-order kinetics indicate SN2 .

- Isotopic Labeling: Use ¹⁸O-labeled water to track nucleophilic attack pathways. Detection of ¹⁸O in the product confirms hydrolysis mechanisms .

Advanced: What are the challenges in synthesizing derivatives of this compound, and how can regioselectivity be controlled?

Methodological Answer:

- Regioselectivity: Use directing groups (e.g., temporary silyl ethers) to steer functionalization away from the ethyl ester. Pd-catalyzed cross-coupling (Suzuki, Heck) selectively modifies the brominated position .

- Side Reactions: Competing elimination (e.g., HBr loss) is mitigated by using bulky bases (e.g., DBU) and low temperatures .

Table 1: Comparative Reactivity of Ethyl 3-Bromo Derivatives

| Derivative | Reactivity at C3 (Br) | Preferred Mechanism | Key Reference |

|---|---|---|---|

| Ethyl 3-bromo-1-ethyl | High (SN1/SN2) | Nucleophilic substitution | |

| Ethyl 3-chloro-1-ethyl | Moderate (SN2) | Base-assisted elimination | |

| Ethyl 3-iodo-1-ethyl | Very High (SN2) | Radical substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.